Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
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Overview
Description
Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a cyclohexene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate typically involves multiple steps, starting with the preparation of 2-amino-5-chloropyridine. This intermediate can be synthesized by chlorinating 2-aminopyridine in a strongly acidic medium
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled temperatures, and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and cyclohexene-based molecules, such as:
- 2-amino-5-chloropyridine
- Methyl 2-oxo-3-cyclohexene-1-carboxylate
- 5-chloro-2-pyridinyl)amino]methylene]-1,1-bisphosphonate
Uniqueness
Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
149221-14-7 |
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Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
methyl 4-[(5-chloropyridin-2-yl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-5-10(6-11(18)13(8)14(19)20-2)17-12-4-3-9(15)7-16-12/h3-4,6-8,13H,5H2,1-2H3,(H,16,17) |
InChI Key |
BFAOEAQFZQPPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C1C(=O)OC)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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